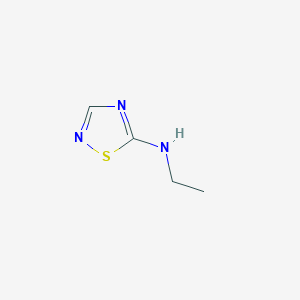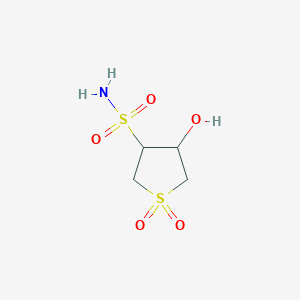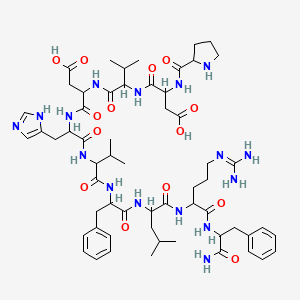![molecular formula C15H11F2NS B12111827 Benzo[b]thiophene-3-methanamine, alpha-(2,4-difluorophenyl)- CAS No. 1152545-68-0](/img/structure/B12111827.png)
Benzo[b]thiophene-3-methanamine, alpha-(2,4-difluorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[b]thiophene-3-methanamine, alpha-(2,4-difluorophenyl)- is an organic compound with the molecular formula C15H11F2NS This compound features a benzo[b]thiophene core, a methanamine group, and a 2,4-difluorophenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophene-3-methanamine, alpha-(2,4-difluorophenyl)- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate reagents.
Introduction of Methanamine Group: The methanamine group is introduced via nucleophilic substitution reactions, often using amine precursors and suitable catalysts.
Attachment of 2,4-Difluorophenyl Group: The 2,4-difluorophenyl group is attached through electrophilic aromatic substitution reactions, utilizing fluorinated benzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the methanamine or difluorophenyl groups can be modified or replaced under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, Benzo[b]thiophene-3-methanamine, alpha-(2,4-difluorophenyl)- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit activity against various diseases, including cancer, due to their ability to interact with biological targets at the molecular level.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It may also find applications in the production of specialty chemicals and advanced polymers.
Mécanisme D'action
The mechanism of action of Benzo[b]thiophene-3-methanamine, alpha-(2,4-difluorophenyl)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzo[b]thiophene-3-methanamine, alpha,alpha-dimethyl-
- Benzo[b]thiophene-3-methanamine, alpha-ethyl-
Uniqueness
Compared to similar compounds, Benzo[b]thiophene-3-methanamine, alpha-(2,4-difluorophenyl)- is unique due to the presence of the 2,4-difluorophenyl group. This substitution can significantly alter the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for specific applications in research and industry.
Propriétés
| 1152545-68-0 | |
Formule moléculaire |
C15H11F2NS |
Poids moléculaire |
275.32 g/mol |
Nom IUPAC |
1-benzothiophen-3-yl-(2,4-difluorophenyl)methanamine |
InChI |
InChI=1S/C15H11F2NS/c16-9-5-6-11(13(17)7-9)15(18)12-8-19-14-4-2-1-3-10(12)14/h1-8,15H,18H2 |
Clé InChI |
UQBRTICVCTUTIL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CS2)C(C3=C(C=C(C=C3)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-chloro-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B12111768.png)


![2-Piperazinone, 4-[(4-aminophenyl)methyl]-](/img/structure/B12111784.png)

![Imidazo[1,5-a]pyridine, 1-bromo-3-(1,1-dimethylethyl)-](/img/structure/B12111793.png)

![2-{[(Piperidin-4-yl)oxy]methyl}quinoline](/img/structure/B12111798.png)


![methyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12111816.png)


